2-(Chloro(4-methylphenyl)methylene)butyraldehyde
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Overview
Description
2-(Chloro(4-methylphenyl)methylene)butyraldehyde is an organic compound with the molecular formula C12H13ClO. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a butyraldehyde moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde typically involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(Chloro(4-methylphenyl)methylene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Chloro(4-methylphenyl)methylene)butyric acid.
Reduction: 2-(Chloro(4-methylphenyl)methylene)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloro(4-methylphenyl)methylene)butyraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloro(4-methylphenyl)methylene)acetaldehyde
- 2-(Chloro(4-methylphenyl)methylene)propionaldehyde
- 2-(Chloro(4-methylphenyl)methylene)valeraldehyde
Uniqueness
2-(Chloro(4-methylphenyl)methylene)butyraldehyde is unique due to its specific combination of a chloro-substituted phenyl ring and a butyraldehyde moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
83877-86-5 |
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Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
(2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal |
InChI |
InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10- |
InChI Key |
DDMFRVOYWCFQAL-BENRWUELSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)C)/Cl)/C=O |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C)Cl)C=O |
Origin of Product |
United States |
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